molecular formula C24H30N2O6S B2465162 (Z)-3,4,5-triethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-69-9

(Z)-3,4,5-triethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2465162
CAS No.: 865161-69-9
M. Wt: 474.57
InChI Key: NDFWYTFKNALILE-IZHYLOQSSA-N
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Description

(Z)-3,4,5-triethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C24H30N2O6S and its molecular weight is 474.57. The purity is usually 95%.
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Biological Activity

(Z)-3,4,5-triethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the benzothiazole moiety and subsequent modifications to introduce the triethoxy and methoxy groups. The compound's structure can be confirmed through spectroscopic methods such as NMR and mass spectrometry.

Anticancer Properties

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines:

  • Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (lung carcinoma), H1299 (non-small cell lung cancer).
  • Mechanism of Action : These compounds often induce apoptosis and inhibit cell proliferation by targeting key signaling pathways such as AKT and ERK. For example, one study found that a related benzothiazole compound significantly inhibited IL-6 and TNF-α levels while promoting apoptosis in cancer cells .
CompoundCell LineIC50 (µM)Mechanism
B7A4311.0AKT/ERK inhibition
B7A5492.0Apoptosis induction
B7H12991.5Anti-inflammatory

Anti-inflammatory Activity

In addition to anticancer effects, benzothiazole derivatives are recognized for their anti-inflammatory properties. The compound's ability to reduce levels of pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

  • Cytokine Inhibition : Studies have shown that certain benzothiazole derivatives can lower IL-6 and TNF-α levels significantly.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Its structural analogs have demonstrated activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMIC (µg/mL)Activity
Staphylococcus aureus50Moderate
Escherichia coli100Weak
Aspergillus niger75Moderate

Case Studies

  • Case Study on Anticancer Effects : In a controlled study involving A431 and A549 cell lines, treatment with a related benzothiazole derivative led to significant reductions in cell viability after 48 hours. The study highlighted the compound's capacity to induce G1 phase arrest in the cell cycle, which is critical for preventing tumor progression .
  • Case Study on Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of benzothiazole derivatives showed a marked decrease in TNF-α production in LPS-stimulated macrophages. This suggests potential therapeutic applications for inflammatory conditions .

Properties

IUPAC Name

3,4,5-triethoxy-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O6S/c1-6-30-19-13-16(14-20(31-7-2)22(19)32-8-3)23(27)25-24-26(11-12-28-4)18-10-9-17(29-5)15-21(18)33-24/h9-10,13-15H,6-8,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFWYTFKNALILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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